molecular formula C9H9FO2 B1345624 3-(4-Fluorophenyl)propionic acid CAS No. 459-31-4

3-(4-Fluorophenyl)propionic acid

Cat. No. B1345624
CAS RN: 459-31-4
M. Wt: 168.16 g/mol
InChI Key: ZMKXWDPUXLPHCA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propionic acid is a fluorinated organic compound that is structurally related to various other compounds discussed in the provided papers. While the papers do not directly discuss 3-(4-Fluorophenyl)propionic acid, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multi-step reactions. For instance, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved through a lithium-bromine exchange reaction followed by the addition of trimethyl borate and acidic hydrolysis, yielding a 47% yield . Similarly, the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid was performed through the reaction of 4-fluorobenzaldehyde with alpha-alanine in refluxing ethanol . These methods suggest that the synthesis of 3-(4-Fluorophenyl)propionic acid could potentially be carried out through similar halogen exchange reactions or by functional group transformations of related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Fluorophenyl)propionic acid has been studied using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using both experimental and theoretical methods, including Hartree-Fock and Density Functional Theory (DFT) calculations . The molecular structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid was also studied using ab initio and DFT methods, revealing intra- and intermolecular hydrogen bonding in zwitterionic monomer and dimer structures . These studies indicate that advanced computational methods can provide detailed insights into the molecular structure of 3-(4-Fluorophenyl)propionic acid.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can be inferred from studies on similar molecules. Organotin esterification of (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid resulted in compounds with bactericidal and fungicidal activities . The presence of the fluorine atom can influence the reactivity and biological activity of these compounds, suggesting that 3-(4-Fluorophenyl)propionic acid may also participate in similar chemical reactions and possess biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be quite distinct. The infrared spectrum, structural and optical properties, and molecular docking studies of related compounds provide insights into their stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The vibrational spectra and electronic properties of 3-amino-3-(4-fluorophenyl)propionic acid were characterized using IR and Raman spectroscopy, complemented by electronic properties computed from NBO, AIM, and NCI methods . These studies suggest that 3-(4-Fluorophenyl)propionic acid would exhibit similar properties, such as specific vibrational modes and electronic characteristics that could be explored for various applications.

Scientific Research Applications

Computational Chemistry

  • Vibrational and Electronic Structure Analysis : The use of 3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated non-proteinogenic amino acid, has been significant in computational chemistry. Researchers have employed ab initio and DFT methods to understand its zwitterionic monomer and dimer structures, with a focus on vibrational frequencies and electronic properties. These studies aid in understanding intra- and intermolecular hydrogen bonding, which is crucial for the electronic structure of such compounds (Pallavi & Tonannavar, 2020).

Biological Chemistry

  • Natural Product Synthesis : A notable application of 3-(4-Fluorophenyl)propionic acid derivatives is in the field of natural product synthesis. One study investigated the structure of a unique fluorinated natural product from Streptomyces sp. TC1, which featured an aromatic fluorine substituent. This highlighted the compound's rarity and potential for discovering new enzymes capable of aromatic fluorination (Aldemir et al., 2014).

Material Science and Engineering

  • Chain Extender in Polymer Nanocomposites : In material science, 3-(4-Hydroxyphenyl)propionic acid, a derivative, acts as an organic modifier in layered double hydroxides for polymer bionanocomposites. It significantly enhances the thermal stability and mechanical properties of these materials, indicating its potential in creating fully biodegradable green materials (Totaro et al., 2017).

Analytical Chemistry

  • Probe for Intracellular Imaging : 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP), a derivative, has been used as a ratiometric fluorescent pH probe. This compound exhibits favorable optical properties for strong-acidity pH detection in living cells, highlighting its utility in biological research and analytical chemistry (Nan et al., 2015).

Pharmaceuticals

  • Enzymatic Synthesis in Pharmaceuticals : In pharmaceutical research, the compound α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid, a derivative of 3-(4-Fluorophenyl)propionic acid, was synthesized via asymmetric decarboxylation. This enzymatic process demonstrates the compound's relevance in developing pharmaceutical drugs with high chemical and optical yields (Terao et al., 2003).

Fermentation and Bioprocessing

  • Microbial Propionic Acid Production : In the domain of fermentation and bioprocessing, propionic acid, a close relative of 3-(4-Fluorophenyl)propionic acid, is a commercially valuable carboxylic acid. It is produced through microbial fermentation and finds applications in food, cosmetics, and pharmaceutical industries. Studies in this field focus on optimizing metabolic pathways for propionic acid production (Gonzalez-Garcia et al., 2017).

Safety And Hazards

3-(4-Fluorophenyl)propionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest this compound .

properties

IUPAC Name

3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKXWDPUXLPHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196644
Record name 3-(4-Fluorophenyl)propionic acid
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propionic acid

CAS RN

459-31-4
Record name 3-(4-Fluorophenyl)propionic acid
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Record name 3-(4-Fluorophenyl)propionic acid
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Record name 459-31-4
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Record name 3-(4-Fluorophenyl)propionic acid
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Record name 3-(4-FLUOROPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 4-fluorocinnamic acid (300.0 g, 1.8 mol, Aldrich) and 5% palladium on carbon (9.0 g) in ethanol (3 L) was hydrogenated at atmospheric pressure and room temperature for 4.5 h. The mixture was filtered through Celite (diatomaceous earth) and the filtrate was concentrated in vacuo to give 275.1 g (91%) of 3-(4-fluorophenyl)propionic acid as a white solid: m.p., 86°-88° C.;
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9 g
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3 L
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The 4-fluorobenzylmalonic acid is heated to 170° to 175° C. for 1.5 hours. After cooling, the reaction product is stirred with a little diethyl ether. 41.6 of 3-(4-fluorophenyl)propionic acid of m.p. 85° to 88° C. [from ethyl acetate/petroleum ether (1:4)] thereby crystallize out.
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Synthesis routes and methods IV

Procedure details

3-(4-Fluoro-phenyl)-acrylic acid (25.00 g, 151.00 mmol) in THF was mixed with Rh/Al2O3 (1.00 g) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(4-fluoro-phenyl)-propionic acid. 3-(4-fluoro-phenyl)-propionic acid was then reacted with SOCl2 (16.50 mL, 0.23 mol) and AlCl3 (22.00 g, 0.16 mol) according to the protocols as outlined in general procedure C to afford the title compound.
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25 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
L Pallavi, J Tonannavar, J Tonannavar - Journal of Molecular Structure, 2020 - Elsevier
3-Amino-3-(4-fluorophenyl)propionic acid - a fluorinated building block in synthesis and a non-proteinogenic amino acid - belongs to the class of β-amino acids. We present here ab …
Number of citations: 5 www.sciencedirect.com
G Velraj, T Kavitha, S Ramachandran, H Kayalvizhi - researchgate.net
The present work deals with the geometry optimization and vibrational analysis of 3-(4-Fluorophenyl) Propionic acid (34FPA) using quantum chemical calculations. The molecular …
Number of citations: 0 www.researchgate.net
NS Arutyunyan, LA Akopyan, NZ Akopyan… - Pharmaceutical …, 2012 - Springer
Reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile produced 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, the reaction of which with aromatic and heterocyclic …
Number of citations: 5 link.springer.com
R Srinivasan, B Narayana, S Samshuddin, BK Sarojini - Molbank, 2012 - mdpi.com
A simple and novel route for the synthesis of new spirocyclic propionamide derivative is developed. The present work involves N-arylation of pyrazolone (1) using copper (I) iodide …
Number of citations: 2 www.mdpi.com
AU Isakhanyan, NZ Akopyan, ZA Ovasyan… - Russian Journal of …, 2022 - Springer
N-Acylation of some primary alkyl-, aryl-, and heterocyclic amines with 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride gave propanamide derivatives. The reaction of …
Number of citations: 2 link.springer.com
L Pallavi, J Tonannavar, J Tonannavar - Journal of Molecular Liquids, 2022 - Elsevier
Zwitterionic Nsingle bondH•••O bonded dimer structures have been proposed one each for DL-β-Phenylalanine and 3-Amino-3-(4-chlorophenyl)propionic acid. Stable zwitterionic …
Number of citations: 0 www.sciencedirect.com
GE Agoston, JH Wu, S Izenwasser… - Journal of medicinal …, 1997 - ACS Publications
A series of N-substituted 3α-[bis(4‘-fluorophenyl)methoxy]tropane analogues has been prepared that function as dopamine uptake inhibitors. The N-methylated analogue of this series …
Number of citations: 125 pubs.acs.org
J Gerencsér, G Panka, T Nagy, O Egyed… - Journal of …, 2005 - ACS Publications
We describe here an efficient and versatile method for the preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acids involving, as a key step, a three-component Michael-type reaction. …
Number of citations: 28 pubs.acs.org
AU Isakhanyan, GA Gevorgyan, NS Arutyunyan… - Pharmaceutical …, 2013 - Springer
The reaction of some aminoalkanols with substituted acetic and propionic acid chlorides was used to synthesize the corresponding (2-dimethylamino-1-methyl and 2-azepan-1-yl)ethyl …
Number of citations: 4 link.springer.com
A Aquino Samper - 2019 - diposit.ub.edu
The main goal of this project is the synthesis of a supramolecular pseudopeptidic cage that is be able to recognize chloride ions (Figure 1). This recognition will later be proved for …
Number of citations: 0 diposit.ub.edu

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